Ethyl(2-formyl-4-methoxyphenoxy)acetate
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Overview
Description
Ethyl(2-formyl-4-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5. It is known for its unique structure, which includes a formyl group, a methoxy group, and an ethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-formyl-4-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base, followed by formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as potassium carbonate or sodium hydride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-formyl-4-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2-carboxy-4-methoxyphenoxyacetic acid
Reduction: 2-hydroxymethyl-4-methoxyphenoxyacetic acid
Substitution: Various substituted phenoxyacetic acid derivatives
Scientific Research Applications
Ethyl(2-formyl-4-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(2-formyl-4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate enzyme activity and affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl(2-methoxyphenoxy)acetate
- Ethyl(4-formyl-2-methoxyphenoxy)acetate
- Ethyl(2-formyl-4-ethoxyphenoxy)acetate
Uniqueness
Ethyl(2-formyl-4-methoxyphenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H13O5- |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C12H14O5/c1-3-10(12(14)15)17-11-5-4-9(16-2)6-8(11)7-13/h4-7,10H,3H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
FMUWHYNSXZKGRI-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])OC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
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